1-(4-Bromo-3-chlorobenzoyl)azetidine 1-(4-Bromo-3-chlorobenzoyl)azetidine
Brand Name: Vulcanchem
CAS No.: 1864535-80-7
VCID: VC2612681
InChI: InChI=1S/C10H9BrClNO/c11-8-3-2-7(6-9(8)12)10(14)13-4-1-5-13/h2-3,6H,1,4-5H2
SMILES: C1CN(C1)C(=O)C2=CC(=C(C=C2)Br)Cl
Molecular Formula: C10H9BrClNO
Molecular Weight: 274.54 g/mol

1-(4-Bromo-3-chlorobenzoyl)azetidine

CAS No.: 1864535-80-7

Cat. No.: VC2612681

Molecular Formula: C10H9BrClNO

Molecular Weight: 274.54 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Bromo-3-chlorobenzoyl)azetidine - 1864535-80-7

Specification

CAS No. 1864535-80-7
Molecular Formula C10H9BrClNO
Molecular Weight 274.54 g/mol
IUPAC Name azetidin-1-yl-(4-bromo-3-chlorophenyl)methanone
Standard InChI InChI=1S/C10H9BrClNO/c11-8-3-2-7(6-9(8)12)10(14)13-4-1-5-13/h2-3,6H,1,4-5H2
Standard InChI Key DDVHYUXOIBBBFM-UHFFFAOYSA-N
SMILES C1CN(C1)C(=O)C2=CC(=C(C=C2)Br)Cl
Canonical SMILES C1CN(C1)C(=O)C2=CC(=C(C=C2)Br)Cl

Introduction

1-(4-Bromo-3-chlorobenzoyl)azetidine is a synthetic chemical compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a 4-bromo-3-chlorobenzoyl group attached to the azetidine ring, making it a valuable molecule in various fields of scientific research and industrial applications.

Synthesis and Applications

The synthesis of 1-(4-Bromo-3-chlorobenzoyl)azetidine typically involves the reaction of azetidine with 4-bromo-3-chlorobenzoyl chloride. This compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and protein-ligand interactions.

Comparison with Similar Compounds

1-(4-Bromo-3-chlorobenzoyl)azetidine can be compared with other azetidine derivatives, such as:

CompoundStructure FeaturesApplications
1-(4-Bromo-3-fluorobenzoyl)azetidineFluorine instead of chlorineEnzyme inhibition, receptor modulation
1-(4-Chloro-3-fluorobenzoyl)azetidineChlorine instead of bromineDifferent reactivity and applications
1-(4-Bromo-3-chlorobenzoyl)azetidineBoth bromine and chlorineUnique chemical properties

These comparisons highlight the impact of substituent changes on the reactivity and potential applications of azetidine derivatives.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator